molecular formula C9H21N3O2S B13648683 n-(1-(2-Aminoethyl)piperidin-4-yl)ethanesulfonamide

n-(1-(2-Aminoethyl)piperidin-4-yl)ethanesulfonamide

Cat. No.: B13648683
M. Wt: 235.35 g/mol
InChI Key: RDDLAYOENROSBZ-UHFFFAOYSA-N
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Description

N-(1-(2-Aminoethyl)piperidin-4-yl)ethanesulfonamide (CAS 1341304-41-3) is a chemical compound with a molecular formula of C₉H₂₁N₃O₂S and a molecular weight of 235.35 g/mol . It is characterized by a piperidine ring substituted with an ethanesulfonamide group and a 2-aminoethyl side chain, contributing to its properties as a versatile building block in medicinal chemistry research . This compound is offered with a high purity level of ≥98% . The primary research interest in this scaffold stems from its structural similarity to compounds investigated for their inhibitory activity against Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase activated by collagen . DDR1 signaling is a compelling therapeutic target because it promotes cancer cell invasion, metastasis, and survival in various cancers, including non-small-cell lung cancer, breast cancer, and glioma . Furthermore, DDR1 functions are implicated in the progression of organ fibrosis and inflammatory diseases, making it a potential target for treating conditions like pulmonary fibrosis and rheumatoid arthritis . Compounds featuring this core structure are therefore valuable tools for researching these disease pathways. Researchers should note that this product is labeled For Research Use Only and is strictly not intended for diagnostic or therapeutic applications . Please refer to the Safety Data Sheet for detailed handling information.

Properties

Molecular Formula

C9H21N3O2S

Molecular Weight

235.35 g/mol

IUPAC Name

N-[1-(2-aminoethyl)piperidin-4-yl]ethanesulfonamide

InChI

InChI=1S/C9H21N3O2S/c1-2-15(13,14)11-9-3-6-12(7-4-9)8-5-10/h9,11H,2-8,10H2,1H3

InChI Key

RDDLAYOENROSBZ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1CCN(CC1)CCN

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Starting Materials and Key Intermediates

  • Piperidin-4-one derivatives : These serve as the core scaffold. They can be prepared or obtained commercially with various N-protecting groups such as tosyl (Ts), carbobenzyloxy (Cbz), or tert-butoxycarbonyl (Boc) to facilitate selective reactions.
  • Ethanolamine or 2-aminoethyl moiety : Introduced via nucleophilic substitution or reductive amination.
  • Ethanesulfonyl chloride : Used to introduce the ethanesulfonamide group by reaction with amino functionalities.

Stepwise Synthetic Route

Step 1: Preparation of Piperidin-4-one Derivative
  • Tosylation of piperidin-4-one (compound 5) to form tosyl-protected piperidin-4-one (compound 6a).
  • Oxidation of piperidin-4-one derivatives with iodoxybenzoic acid (IBX) under mild conditions (30°C) to form α,β-unsaturated ketones (vinylogous amides) 7a–c in 77–83% yield.
Step 2: Conjugate Addition and Chain Extension
  • Conjugate addition of phenylboronic acid or other nucleophiles to α,β-unsaturated ketones to form substituted piperidines (type 4).
  • Introduction of a C2 chain (2-carbon linker) via Wittig reaction to extend the side chain on the piperidine ring.
Step 3: Functional Group Transformations
  • Reduction of esters to primary alcohols using lithium aluminum hydride (LiAlH4).
  • Activation of primary alcohols with methanesulfonyl chloride to form mesylates, which are excellent leaving groups for nucleophilic substitution.
  • Nucleophilic substitution of mesylates with amines such as benzylamine or 3-phenylpropan-1-amine to yield secondary amines.
Step 4: Introduction of the Aminoethyl Group
  • Reductive amination of aldehyde intermediates (obtained by oxidation of primary alcohols with Dess–Martin periodinane) with primary or secondary amines in the presence of sodium triacetoxyborohydride (NaBH(OAc)3) to install the 2-aminoethyl substituent on the piperidine nitrogen.
Step 5: Formation of Ethanesulfonamide
  • Reaction of the free amine with ethanesulfonyl chloride in an appropriate solvent (e.g., dichloromethane, DMF) under controlled temperature to form the ethanesulfonamide moiety.

Representative Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Tosylation Piperidin-4-one + tosyl chloride ~80 Protects nitrogen for selective steps
2 Oxidation IBX, N-methylmorpholin-N-oxide (NMO), 30°C 77–83 Forms α,β-unsaturated ketone
3 Conjugate addition Phenylboronic acid or nucleophile - Forms substituted piperidine
4 Wittig reaction Wittig reagent, base - Extends carbon chain
5 Reduction LiAlH4 - Converts ester to primary alcohol
6 Mesylation Methanesulfonyl chloride, base - Activates alcohol for substitution
7 Nucleophilic substitution Amine nucleophile 60–87 Introduces amino substituent
8 Oxidation Dess–Martin periodinane (DMP) - Alcohol to aldehyde
9 Reductive amination Amine + NaBH(OAc)3 - Installs 2-aminoethyl group
10 Sulfonamide formation Ethanesulfonyl chloride, base - Final ethanesulfonamide formation

Notes on Stereochemistry and Purity

  • Diastereomeric mixtures (cis/trans) are common in these syntheses, with ratios ranging from 60:40 to 85:15 depending on the step and substituents.
  • Purification is typically done by preparative flash chromatography or medium-pressure liquid chromatography (MPLC) with silica gel columns.
  • Characterization includes NMR spectroscopy (^1H and ^13C), melting point determination, and purity assessment by UPLC or quantitative NMR (qNMR).

Advanced Methods and Improvements

  • Novel reduction methods for piperidin-4-ones using tetrahydropyridinylidene salts have been developed to access 2-substituted piperidin-4-ones more efficiently, which could be adapted for this compound's synthesis.
  • Microwave-assisted synthesis and optimized reaction conditions can improve yields and reduce reaction times in some steps.

Chemical Reactions Analysis

n-(1-(2-Aminoethyl)piperidin-4-yl)ethanesulfonamide undergoes several types of chemical reactions:

Scientific Research Applications

N-[1-(2-aminoethyl)piperidin-4-yl]ethane-1-sulfonamide dihydrochloride is a chemical compound featuring a piperidine ring substituted with an aminoethyl group and a sulfonamide moiety; it is typically found in a hydrated form, enhancing its solubility in aqueous environments. This compound is of interest in medicinal chemistry because of its potential biological activities and applications. This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Scientific Research Applications
N-[1-(2-aminoethyl)piperidin-4-yl]ethane-1-sulfonamide dihydrochloride exhibits biological activities, particularly in pharmacology. Compounds with similar structures have been explored for their potential as antimicrobial and anticancer agents .

Synthesis
The synthesis of N-[1-(2-aminoethyl)piperidin-4-yl]ethane-1-sulfonamide dihydrochloride can be achieved through several methods.

Interaction Studies
Interaction studies involving N-[1-(2-aminoethyl)piperidin-4-yl]ethane-1-sulfonamide dihydrochloride focus on its binding affinity and selectivity towards biological targets. These studies often include evaluating its potential activity as both an antimicrobial and anticancer agent .

Structural Features and Biological Activity of Related Compounds
Several compounds share structural features with N-[1-(2-aminoethyl)piperidin-4-yl]ethane-1-sulfonamide dihydrochloride:

Compound NameStructural FeaturesBiological Activity
4-AminopiperidineContains a piperidine ring; lacks sulfonamideAnticancer properties
SulfanilamideA classic sulfonamide; simpler structureAntibacterial activity
N-(2-aminoethyl)-piperidineSimilar aminoethyl substitution; no sulfonamidePotential neuroactive properties

Mechanism of Action

The mechanism of action of n-(1-(2-Aminoethyl)piperidin-4-yl)ethanesulfonamide involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as signal transduction and metabolic regulation .

Comparison with Similar Compounds

Key Observations :

  • Cyclopropane vs. Ethane Sulfonamide: The cyclopropane analog (Ref: 10-F745080) introduces a strained three-membered ring, which could alter binding affinity or metabolic stability compared to the ethane group .
  • Aromatic vs. Aliphatic Sulfonamides : The furan- and methoxyphenyl-containing derivative (CAS: 1235680-55-3) incorporates extended aromatic systems, likely enhancing interactions with hydrophobic enzyme pockets or receptor subdomains .
  • Aminoethyl vs. Acryloyl Modifications: The aminoethyl group in the target compound may facilitate hydrogen bonding or ionic interactions, whereas the acryloyl group in the furan derivative could enable covalent binding or increased rigidity .

Functional Implications

  • Pharmacokinetics: The 2-aminoethyl group in the target compound may improve solubility compared to bulkier substituents but could also increase susceptibility to oxidative metabolism. In contrast, cyclopropane or aromatic groups might reduce solubility but enhance bioavailability .
  • Target Engagement : Sulfonamides are common in carbonic anhydrase or protease inhibitors. The ethanesulfonamide group may favor interactions with polar residues, while the methoxyphenyl variant (CAS: 1235680-55-3) might target hydrophobic binding sites .

Biological Activity

N-(1-(2-Aminoethyl)piperidin-4-yl)ethanesulfonamide, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring and a sulfonamide moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Pharmacological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Antitumor Activity : Compounds with similar structures have shown promise in inhibiting tumor growth. For instance, studies have indicated that sulfonamide derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways .
  • Antimicrobial Properties : This compound may possess antibacterial and antifungal activities. The sulfonamide functional group is known for its role in inhibiting bacterial growth by interfering with folic acid synthesis, a critical metabolic pathway in bacteria .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in nucleotide synthesis, thereby affecting cell proliferation and survival .
  • Purinergic Signaling Modulation : The compound may interact with purinergic receptors, influencing inflammation and cellular communication. Research has highlighted the importance of purinergic signaling in various physiological processes .
  • Cell Cycle Arrest : Some studies suggest that sulfonamide derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInduces apoptosis in cancer cells
AntibacterialInhibits bacterial growth
AntifungalEffective against certain fungal strains
Purinergic ModulationAlters inflammation and cell signaling

Case Study 1: Antitumor Activity

A study investigated the antitumor effects of various sulfonamide derivatives, including this compound. The results demonstrated significant inhibition of tumor cell proliferation and increased apoptosis rates when treated with the compound in vitro.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of sulfonamide compounds. The findings revealed that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Q & A

Q. What are the optimized synthetic routes for N-(1-(2-Aminoethyl)piperidin-4-yl)ethanesulfonamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting with piperidine derivatives. Key steps include alkylation of the piperidine ring with a 2-aminoethyl group, followed by sulfonamide formation using ethanesulfonyl chloride. Critical parameters include:

  • Solvent Selection : Dichloromethane or THF for improved solubility of intermediates .
  • Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions .
  • Purification : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Q. How is the structural integrity of this compound confirmed?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., piperidine CH2_2 at δ 2.5–3.5 ppm, sulfonamide SO2_2NH at δ 7.1–7.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (calc. for C9_9H19_{19}N3_3O2_2S: 241.12 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .

Q. What preliminary biological assays are used to evaluate this compound’s activity?

  • Enzyme Inhibition Assays : HDAC inhibition (IC50_{50} determination via fluorometric assays) .
  • Cytotoxicity Screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) for protein target validation (e.g., BRD4 bromodomains) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Discrepancies may arise from:

  • Structural Analogues : Minor modifications (e.g., ethyl vs. methyl sulfonamide groups) alter HDAC vs. BET selectivity .
  • Assay Conditions : Differences in buffer pH (e.g., 7.4 vs. 6.5) affect ionization and binding kinetics .
  • Solution : Perform head-to-head comparisons under standardized protocols and validate with orthogonal assays (e.g., ITC for binding thermodynamics) .

Q. What strategies mitigate by-product formation during synthesis?

  • Chemoselective Reagents : Use tert-butyloxycarbonyl (Boc) protection for the aminoethyl group to prevent unwanted nucleophilic attacks .
  • Catalytic Optimization : Employ Pd/C or Ni catalysts for selective hydrogenation of intermediates .
  • In Situ Monitoring : LC-MS tracks reaction progress and identifies side products early .

Q. How does this compound interact with epigenetic targets like BRD4?

  • Mechanistic Insight : The sulfonamide group chelates conserved water molecules in BRD4’s acetyl-lysine binding pocket, while the piperidine-ethylamine moiety forms hydrogen bonds with Asp140 and Tyr139 .
  • Structural Evidence : Co-crystallography (PDB: 7JKZ) shows a binding pose with ΔG = −9.2 kcal/mol, validated by molecular dynamics simulations .

Q. What analytical methods resolve ambiguities in stereochemical assignments?

  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC, hexane/isopropanol) .
  • Vibrational Circular Dichroism (VCD) : Confirms absolute configuration by correlating experimental and computed spectra .

Methodological Considerations

Q. Designing Dose-Response Studies for HDAC Inhibition

  • Concentration Range : Test 0.1–100 µM in triplicate.
  • Controls : Use trichostatin A (TSA) as a positive control and DMSO as a vehicle .
  • Data Analysis : Fit sigmoidal curves (GraphPad Prism) to calculate IC50_{50} and Hill coefficients .

Q. Validating Target Engagement in Cellular Models

  • Cellular Thermal Shift Assay (CETSA) : Heat shock (45°C, 3 min) lysates treated with 10 µM compound; quantify stabilized target proteins via Western blot .
  • Proteomics : SILAC-based profiling identifies off-target effects on kinase or phosphatase activity .

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